molecular formula C9H18NO7P2-3 B10760572 3-Aza-2,3-dihydrogeranyl diphosphate

3-Aza-2,3-dihydrogeranyl diphosphate

Cat. No.: B10760572
M. Wt: 314.19 g/mol
InChI Key: UWHNDWYDKGVRGE-UHFFFAOYSA-K
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Preparation Methods

The synthesis of 3-Aza-2,3-Dihydrogeranyl Diphosphate involves the use of geranyl diphosphate as a starting material. The synthetic route typically includes the introduction of a nitrogen atom into the geranyl diphosphate structure. This can be achieved through various chemical reactions, such as nucleophilic substitution or amination reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the incorporation of the nitrogen atom .

the synthesis process can be scaled up using standard organic synthesis techniques, provided that the necessary reagents and equipment are available .

Chemical Reactions Analysis

3-Aza-2,3-Dihydrogeranyl Diphosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Aza-2,3-Dihydrogeranyl Diphosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aza-2,3-Dihydrogeranyl Diphosphate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes involved in terpenoid biosynthesis, such as bornyl diphosphate synthase. During the enzymatic reaction, the compound undergoes cyclization and other transformations, leading to the formation of various products .

The molecular targets and pathways involved in the compound’s mechanism of action include the active sites of terpenoid synthases and other enzymes that catalyze the formation of terpenoid compounds. The nitrogen atom in the compound’s structure plays a crucial role in its interaction with these enzymes, influencing the reaction pathway and the final products formed .

Comparison with Similar Compounds

3-Aza-2,3-Dihydrogeranyl Diphosphate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitrogen-containing structure, which distinguishes it from other terpenoid analogues. This structural feature allows it to participate in unique chemical reactions and interact with enzymes in ways that other compounds cannot .

Properties

Molecular Formula

C9H18NO7P2-3

Molecular Weight

314.19 g/mol

IUPAC Name

[2-[methyl(4-methylpent-3-enyl)amino]ethoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H21NO7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5H,4,6-8H2,1-3H3,(H,14,15)(H2,11,12,13)/p-3

InChI Key

UWHNDWYDKGVRGE-UHFFFAOYSA-K

Canonical SMILES

CC(=CCCN(C)CCOP(=O)([O-])OP(=O)([O-])[O-])C

Origin of Product

United States

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